1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene
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Overview
Description
1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene is an organic compound with the molecular formula C15H13FO2 This compound is characterized by the presence of a fluorine atom, a methoxyethenyl group, and a phenoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methoxyethene, and phenol.
Reaction Conditions: The key steps involve the introduction of the fluorine atom, the methoxyethenyl group, and the phenoxy group onto the benzene ring. This can be achieved through a series of reactions including halogenation, alkylation, and etherification.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom and the methoxyethenyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide or sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene has several scientific research applications:
Chemistry: In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-Fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Fluoro-4-methoxybenzene, 1-Fluoro-2-phenoxybenzene, and 1-Fluoro-4-(2-methoxyethenyl)benzene share structural similarities.
Properties
CAS No. |
398453-50-4 |
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Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-fluoro-4-(2-methoxyethenyl)-2-phenoxybenzene |
InChI |
InChI=1S/C15H13FO2/c1-17-10-9-12-7-8-14(16)15(11-12)18-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
DGCQGJQRMZDWAT-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
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